Diuretic and Antihypertensive Activity: Class-Level Inference from US4659709A but No Specific Data for the Target Compound
The patent US4659709A discloses that 2,3-dihydrobenzofuran-5-sulfonamide derivatives exhibit potent diuretic and antihypertensive activity when administered orally at 0.5–200 mg/day or parenterally at 0.01–50 mg/day [1]. The target compound N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide shares the core scaffold with these claimed derivatives. However, the patent does not specifically exemplify or provide biological data for this exact compound. No head-to-head comparison data are available.
| Evidence Dimension | Diuretic/Antihypertensive efficacy (oral dosage range) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class-representative 2,3-dihydrobenzofuran-5-sulfonamide derivatives: effective oral dose 0.5–200 mg/day [1] |
| Quantified Difference | Not calculable |
| Conditions | In vivo rodent models of hypertension and diuresis (as described in patent examples) |
Why This Matters
Without specific data, the target compound cannot be assumed to match the potency or safety profile of the class exemplars, making direct procurement for diuretic applications unsupported.
- [1] US4659709A – 2,3-Dihydrobenzofuran-5-sulfonamide derivatives useful as antihypertensive diuretic agents. Assignee: E. R. Squibb & Sons, Inc. Publication date: 1987-05-19. View Source
